Clorhidrato de 3-(azetidin-3-il)tiazolidina-2,4-diona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

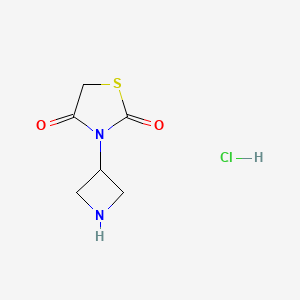

The molecular formula of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is C₆H₉ClN₂O₂S. This compound features a thiazolidine ring structure that contributes to its unique chemical properties. The primary mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) , which plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR-γ, this compound enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant for metabolic disorders like diabetes.

Medicinal Chemistry

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride serves as a precursor in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease treatment. The compound has shown promise in treating conditions such as:

- Diabetes : Its role as a PPAR-γ agonist aids in improving insulin sensitivity and glucose metabolism.

- Cancer : Research indicates significant anticancer properties, with derivatives demonstrating the ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 .

Antimicrobial Activity

This compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through interaction with cytoplasmic Mur ligases. Studies have shown effectiveness against various bacterial strains and fungi, comparable to standard antimicrobial agents.

Anti-inflammatory and Antioxidant Effects

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride also demonstrates anti-inflammatory and antioxidant activities. These properties are beneficial in managing chronic inflammatory diseases and oxidative stress-related conditions .

Case Study 1: Anticancer Activity

In vitro studies have assessed the anticancer effects of derivatives of thiazolidine compounds on human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). These studies revealed lower IC₅₀ values compared to standard treatments like irinotecan, indicating potential for therapeutic use.

Case Study 2: Diabetes Management

Research involving animal models has shown that administration of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride leads to improved insulin sensitivity and reduced oxidative stress at lower doses. These findings suggest its utility in developing treatments for type 2 diabetes.

Comparative Analysis of Biological Activities

Mecanismo De Acción

Target of Action

The primary targets of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride are the PPARγ (peroxisome proliferator-activated receptors gamma) and cytoplasmic Mur ligase enzyme . These targets play a crucial role in the biological functioning of the compound .

Mode of Action

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride interacts with its targets by stimulating the PPARγ receptor and inhibiting the cytoplasmic Mur ligase enzyme . This interaction leads to changes in the cellular environment, including improved insulin resistance through PPAR-γ receptor activation, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) .

Biochemical Pathways

The action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. The activation of the PPARγ receptor leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .

Result of Action

The molecular and cellular effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride’s action include improved insulin resistance, inhibition of microbial growth, and antioxidant activity . These effects contribute to the compound’s potential as an antimicrobial, antioxidant, and anticancer agent .

Análisis Bioquímico

Biochemical Properties

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .

Cellular Effects

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .

Dosage Effects in Animal Models

The effects of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .

Subcellular Localization

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with thiazolidine-2,4-dione under specific conditions . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The ring strain in azetidines makes them highly reactive, allowing for diverse functionalization .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: A closely related compound with similar biological activities.

Azetidine-2-one: Another azetidine derivative with distinct reactivity and applications.

Isatin-TZD hybrids: Compounds that combine the thiazolidine-2,4-dione moiety with isatin, exhibiting enhanced biological activity.

Uniqueness

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride stands out due to its unique combination of an azetidine ring and a thiazolidine-2,4-dione moiety. This structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Actividad Biológica

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The primary mechanisms through which 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride exerts its biological effects include:

- PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the storage of fatty acids in adipocytes, thereby reducing circulating fatty acid levels.

- Inhibition of Mur Ligases : It inhibits cytoplasmic Mur ligases, enzymes critical for bacterial cell wall synthesis. This antimicrobial activity suggests potential applications in treating bacterial infections .

The compound exhibits various biochemical properties that contribute to its biological activity:

- Anticancer Activity : Studies indicate that 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against DU-145 prostate cancer cells by inducing apoptosis and cell cycle arrest .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which can mitigate oxidative stress-related damage in cells.

In Vitro Studies

Several studies have evaluated the biological activity of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride:

- Cancer Cell Lines : In vitro assays revealed that the compound significantly reduces the viability of various cancer cell lines, including prostate and breast cancer cells. The IC50 values for these effects are typically in the micromolar range, indicating potent activity .

- Microbial Activity : The compound's ability to inhibit Mur ligases positions it as a potential antimicrobial agent. Preliminary tests have shown effectiveness against both gram-positive and gram-negative bacteria .

Case Studies

A notable study involved the synthesis and evaluation of thiazolidine derivatives similar to 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride. These derivatives exhibited varying degrees of anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some demonstrating IC50 values as low as 0.97 µM, highlighting the potential for targeted cancer therapies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEMWSSELLFNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.